molecular formula C16H23NO2 B3028855 2-[4-[1-(4,4-Dimethyl-5H-Oxazol-2-Yl)-1-Methyl-Ethyl]Phenyl]Ethanol CAS No. 361382-26-5

2-[4-[1-(4,4-Dimethyl-5H-Oxazol-2-Yl)-1-Methyl-Ethyl]Phenyl]Ethanol

Cat. No.: B3028855
CAS No.: 361382-26-5
M. Wt: 261.36 g/mol
InChI Key: XJZPZWCCWIEQRR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[1-(4,4-Dimethyl-5H-Oxazol-2-Yl)-1-Methyl-Ethyl]Phenyl]Ethanol typically involves the reaction of 4,4-Dimethyl-5H-oxazole with 1-methyl-1-phenylethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes steps such as purification and quality control to ensure the final product meets the required standards for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

2-[4-[1-(4,4-Dimethyl-5H-Oxazol-2-Yl)-1-Methyl-Ethyl]Phenyl]Ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[4-[1-(4,4-Dimethyl-5H-Oxazol-2-Yl)-1-Methyl-Ethyl]Phenyl]Ethanol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Key intermediate in the production of Bilastine, an antihistamine used for treating allergic conditions.

    Industry: Utilized in the manufacture of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-[4-[1-(4,4-Dimethyl-5H-Oxazol-2-Yl)-1-Methyl-Ethyl]Phenyl]Ethanol involves its interaction with specific molecular targets and pathways. In the case of Bilastine synthesis, the compound acts as a precursor that undergoes further chemical transformations to produce the active pharmaceutical ingredient. The molecular targets and pathways involved depend on the specific application and the final product derived from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-[1-(4,4-Dimethyl-5H-Oxazol-2-Yl)-1-Methyl-Ethyl]Phenyl]Ethanol is unique due to its specific structure, which imparts distinct chemical and biological properties. Its role as an intermediate in the synthesis of Bilastine highlights its importance in pharmaceutical applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-[4-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)propan-2-yl]phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-15(2)11-19-14(17-15)16(3,4)13-7-5-12(6-8-13)9-10-18/h5-8,18H,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZPZWCCWIEQRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=N1)C(C)(C)C2=CC=C(C=C2)CCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801153016
Record name 4-[1-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-1-methylethyl]benzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801153016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361382-26-5
Record name 4-[1-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-1-methylethyl]benzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=361382-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[1-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-1-methylethyl]benzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801153016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneethanol, 4-[1-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-1-methylethyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-[1-(4,4-Dimethyl-5H-Oxazol-2-Yl)-1-Methyl-Ethyl]Phenyl]Ethanol
Reactant of Route 2
2-[4-[1-(4,4-Dimethyl-5H-Oxazol-2-Yl)-1-Methyl-Ethyl]Phenyl]Ethanol
Reactant of Route 3
2-[4-[1-(4,4-Dimethyl-5H-Oxazol-2-Yl)-1-Methyl-Ethyl]Phenyl]Ethanol
Reactant of Route 4
2-[4-[1-(4,4-Dimethyl-5H-Oxazol-2-Yl)-1-Methyl-Ethyl]Phenyl]Ethanol
Reactant of Route 5
2-[4-[1-(4,4-Dimethyl-5H-Oxazol-2-Yl)-1-Methyl-Ethyl]Phenyl]Ethanol
Reactant of Route 6
2-[4-[1-(4,4-Dimethyl-5H-Oxazol-2-Yl)-1-Methyl-Ethyl]Phenyl]Ethanol

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